
N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H26N4O3S2 and its molecular weight is 434.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with the CAS number 953926-10-8, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
The compound is synthesized through a series of chemical reactions involving thiazole derivatives and acetamide functionalities. The general synthetic pathway includes:
- Formation of Thiazole Derivative : The thiazole ring is constructed using appropriate thiazole precursors.
- Acetamide Introduction : The acetamide group is introduced via acylation reactions.
- Thioether Formation : A thioether linkage is formed to connect the thiazole derivative to the acetamide.
The molecular weight of this compound is approximately 434.6 g/mol .
2.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Melanoma (A375) | 5.0 | Induction of apoptosis and autophagy |
Pancreatic Cancer (PANC-1) | 7.5 | Cell cycle arrest and apoptosis |
Chronic Myeloid Leukemia (K562) | 6.0 | Apoptosis induction |
The compound induces cell death through both apoptosis and autophagy pathways, making it a dual-action agent against resistant cancer forms .
2.2 Pharmacokinetics
In vivo studies have demonstrated favorable pharmacokinetic properties, including:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Distribution : High tissue distribution with significant accumulation in tumor tissues.
- Metabolism : Primarily metabolized by liver enzymes, leading to active metabolites that contribute to its anticancer effects.
- Excretion : Renal excretion of metabolites observed within 24 hours.
3.1 Efficacy in Animal Models
In a xenograft model using A375 melanoma cells implanted in mice, treatment with this compound resulted in:
- Tumor Growth Inhibition : A significant reduction in tumor volume compared to control groups (p < 0.01).
- Survival Rate Improvement : Increased survival rates observed in treated mice over a period of 30 days.
3.2 Clinical Implications
Given its promising results in preclinical studies, further clinical trials are warranted to evaluate its efficacy and safety in human subjects. The compound's mechanism of inducing apoptosis and autophagy may provide a novel approach to treating resistant cancer types.
4. Conclusion
This compound shows significant promise as an anticancer agent due to its potent biological activity against various cancer cell lines and favorable pharmacokinetic profile. Continued research into its mechanisms and potential therapeutic applications is essential for developing effective cancer treatments.
Propiedades
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c1-13(2)7-8-21-18(26)10-17-11-28-20(24-17)29-12-19(27)23-16-6-4-5-15(9-16)22-14(3)25/h4-6,9,11,13H,7-8,10,12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQNRGHIZZPVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.